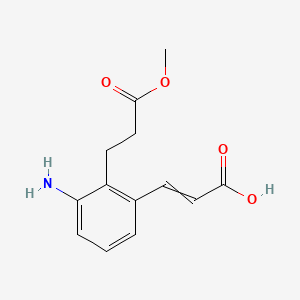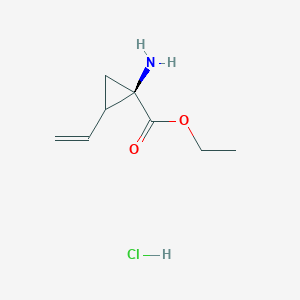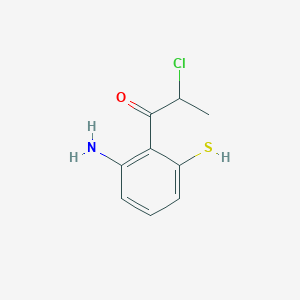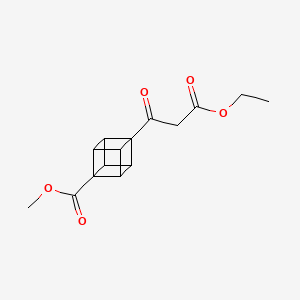
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate is a compound that belongs to the cubane family. Cubanes are highly strained, cage-like hydrocarbons that have gained significant interest in various fields of chemistry due to their unique structural properties. The cubane scaffold is known for its rigidity and stability, making it an attractive candidate for applications in pharmaceuticals, materials science, and organic synthesis .
Vorbereitungsmethoden
The synthesis of Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate typically involves the functionalization of cubane carboxylic acids. One common method is the Hofer–Moest reaction, which allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes under flow electrochemical conditions . This method is advantageous due to its mild reaction conditions and compatibility with other oxidizable functional groups. Industrial production methods often rely on large-scale synthesis of cubane derivatives, such as 1,4-cubanedicarboxylic acid, followed by further functionalization .
Analyse Chemischer Reaktionen
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester and ketone functionalities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with cubane scaffolds.
Biology: Cubane derivatives have been explored for their potential as bioisosteres, which can mimic the properties of biologically active molecules.
Medicine: The rigidity and stability of the cubane scaffold make it a promising candidate for drug design, potentially improving the pharmacokinetic properties of therapeutic agents.
Wirkmechanismus
The mechanism by which Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate exerts its effects is primarily related to its structural properties. The cubane scaffold provides a rigid and stable framework that can interact with various molecular targets. The ester and ketone functionalities allow for further chemical modifications, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate can be compared with other cubane derivatives, such as:
1,4-Cubanedicarboxylic acid: A common precursor in the synthesis of various cubane derivatives.
1-Iodo-4-methoxycubane: An example of a cubane derivative with different functional groups.
Cubane-1,4-dicarboxylic acid dimethyl ester:
Eigenschaften
Molekularformel |
C15H16O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-3-20-6(17)4-5(16)14-7-10-8(14)12-9(14)11(7)15(10,12)13(18)19-2/h7-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
NBHFXDBLSXBCKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


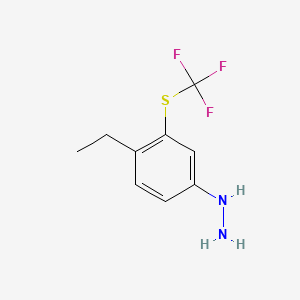
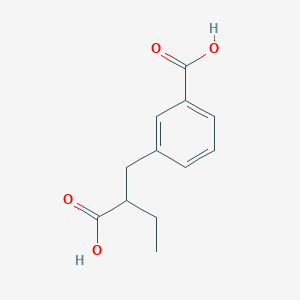

![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid](/img/structure/B14057991.png)

